![molecular formula C15H22O5 B12534523 Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate CAS No. 653563-87-2](/img/structure/B12534523.png)
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is an organic compound with the molecular formula C15H22O5 It is a derivative of butanoic acid and is characterized by the presence of a phenoxy group substituted with a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate typically involves the esterification of 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, facilitating binding and subsequent biochemical reactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]propanoate
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]pentanoate
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]hexanoate
Uniqueness
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyethoxy group enhances its solubility in polar solvents, while the ester group provides a site for further chemical modification.
Properties
CAS No. |
653563-87-2 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate |
InChI |
InChI=1S/C15H22O5/c1-4-15(5-2,14(17)18-3)20-13-8-6-12(7-9-13)19-11-10-16/h6-9,16H,4-5,10-11H2,1-3H3 |
InChI Key |
GMOHFPKQOURUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


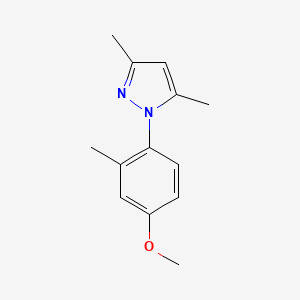
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
![N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12534458.png)
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)
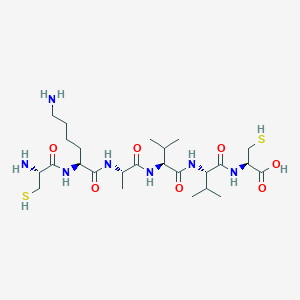

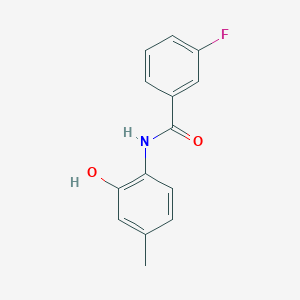

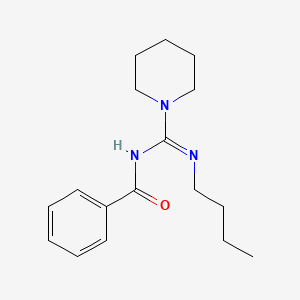
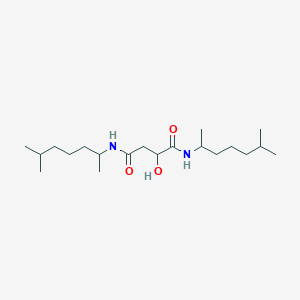
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
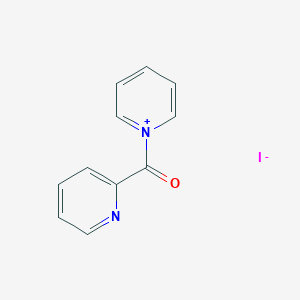
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)

